N-Boc-2-溴-1-丙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

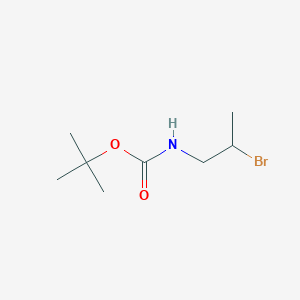

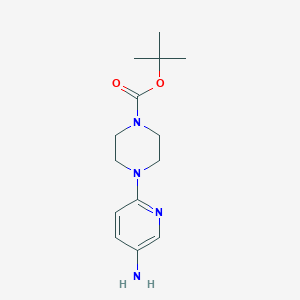

N-Boc-2-bromo-1-propanamine is a chemical compound that is part of a broader class of N-Boc-protected amines. These compounds are characterized by the presence of a tert-butoxycarbonyl (Boc) protective group attached to an amine function, which is useful in synthetic organic chemistry for the protection of amines during reactions that would otherwise affect their reactivity .

Synthesis Analysis

The synthesis of N-Boc-protected amines, such as N-Boc-2-bromo-1-propanamine, can be achieved through various synthetic routes. One approach involves the reaction of N-Boc-aminals with organomagnesium reagents, which leads to the formation of N-Boc-imine intermediates. These intermediates can then be converted into N-Boc-protected propargylic and allylic amines, and further oxidized to N-Boc-ketimines using manganese dioxide . Another synthetic route is the reaction of diethylacetamidomalonate with 2,3-dibromopropene, which

科学研究应用

分析方法学和环境研究

BOCs,包括与N-Boc-2-溴-1-丙胺结构相关的化合物,被分析和研究其环境影响和转化途径。化合物特异同位素分析(CSIA)被认为是在理解BOCs在环境科学中的来源、行为和命运方面的重大突破。气相色谱燃烧同位素比质谱(GC/C/IRMS)和气相色谱多收集器电感耦合等离子体质谱(GC/MC/ICPMS)等技术对BOCs的稳定同位素分析至关重要,根据动力同位素效应(KIEs)阐明它们的转化途径和生物代谢 (Xiong, Li, & An, 2021)。同样,气相色谱/四极杆质谱(GC/qMS)系统提供了一种精确分析BOCs溴同位素的方法,指示它们在环境中的转化 (Zakon, Halicz, Lev, & Gelman, 2016)。

合成应用

对硼二氟化物甲醛胺染料的合成,在三正丙胺存在下的电化学发光(ECL)进行了研究,代表了材料科学中的一种应用,可能涉及与N-Boc-2-溴-1-丙胺相关的方法 (Hesari et al., 2015)。使用溴作为环状试剂研究某些化合物的晶体结构和除草活性,突显了溴化合物在农业化学中的作用 (Liu et al., 2008)。

材料科学和光催化

对N掺杂(BiO)_2CO_3分层空心微球(N-BOC)进行可见光光催化研究,强调了溴化合物在创建高效耐用材料用于环境清洁方面的重要性。该研究通过水热法合成这些材料,并将它们应用于空气净化,展示了溴化合物在开发新的光催化材料中的相关性 (Dong et al., 2013)。

安全和危害

未来方向

The role of mesoporous material for an efficient and simple protocol of Nitrogen protected tert-butoxycarbonyl (N-BOC) amines synthesis from various aromatic and aliphatic amines derivatives by using mesoporous SBA-15 catalyst under solvent-free condition and without purification methodology is performed at room temperature . This suggests potential future directions in the synthesis of N-Boc-2-bromo-1-propanamine and similar compounds.

作用机制

Target of Action

N-Boc-2-bromo-1-propanamine is primarily used as an intermediate in chemical synthesis . The specific targets of this compound can vary depending on the final product it is used to synthesize.

Mode of Action

The compound can undergo deprotection reactions to remove the Boc protecting group, yielding 2-bromo-1-propanamine . This reaction typically occurs under acidic conditions .

Action Environment

N-Boc-2-bromo-1-propanamine is a stable compound at room temperature and is soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM) . It should be stored in a dry, cool place, away from sources of ignition and oxidizing agents . The compound is corrosive and should be handled with appropriate safety measures .

属性

IUPAC Name |

tert-butyl N-(2-bromopropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrNO2/c1-6(9)5-10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFDEFLMWSUKAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121102-88-3 |

Source

|

| Record name | tert-butyl (2-bromopropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

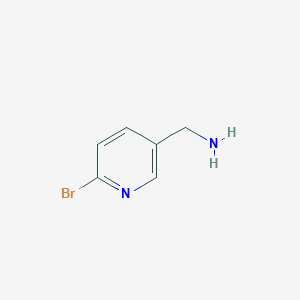

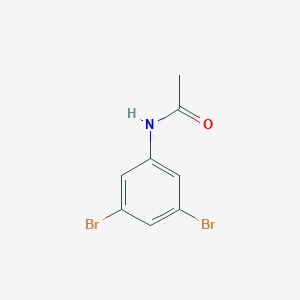

![2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B111352.png)